Benzyl-PEG15-alcohol: A Technical Guide for Advanced Research
Benzyl-PEG15-alcohol: A Technical Guide for Advanced Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl-PEG15-alcohol, a versatile heterobifunctional linker critical in modern biochemical and pharmaceutical research.
Introduction: The Role of Benzyl-PEG15-alcohol in Bioconjugation
Benzyl-PEG15-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group connected via an ether linkage to a PEG chain composed of 15 ethylene oxide units, which is terminated by a primary alcohol (hydroxyl group). The benzyl group offers a stable, non-reactive, and hydrophobic terminus, while the terminal hydroxyl group provides a reactive site for a wide array of chemical modifications.
The defining feature of this molecule is its amphiphilic nature. The long PEG chain imparts significant hydrophilicity and aqueous solubility, while the benzyl group provides a hydrophobic anchor.[1] This structure makes it an ideal linker for conjugating different molecules, enhancing the solubility and pharmacokinetic profiles of biopharmaceuticals, and serving as a spacer in complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs).[2][3]
Chemical Structure and Core Properties
The fundamental structure of Benzyl-PEG15-alcohol is composed of three key parts: a terminal benzyl group (C₆H₅CH₂), a flexible PEG chain of 15 repeating ethylene oxide units (-(OCH₂CH₂)₁₅-), and a terminal hydroxyl group (-OH).[1]
Structural Representation
The logical assembly of Benzyl-PEG15-alcohol can be visualized as a linear relationship between its constituent functional groups.
Physicochemical Properties
The following table summarizes the key quantitative properties of Benzyl-PEG15-alcohol, with benzyl alcohol provided as a reference for the terminal group.[1]
| Property | Value | Reference (Benzyl Alcohol) |
| Molecular Formula | C₃₇H₆₈O₁₆ | C₇H₈O |
| Molecular Weight | ~768.93 g/mol | 108.14 g/mol |
| Appearance | Colorless to light yellow liquid or solid | Colorless liquid |
| Solubility | Soluble in water, ethanol, acetone | Limited water solubility (3.5 g/100 mL) |
| Hydrophilicity | High (due to PEG chain) | Low |
Applications in Research and Drug Development
The unique structure of Benzyl-PEG15-alcohol makes it a valuable tool in several advanced applications, most notably in the construction of PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, and PEG chains are frequently used to connect the target-binding ligand (warhead) to the E3 ligase ligand. The Benzyl-PEG15-alcohol serves as a precursor for these linkers, where the hydroxyl group is activated for conjugation.
The workflow below illustrates the conceptual role of a Benzyl-PEG-OH derivative in the synthesis of a PROTAC.
Experimental Protocols
Precise synthesis and characterization are paramount for ensuring the quality and reliability of Benzyl-PEG15-alcohol in research applications.
Synthesis Protocol: Etherification
A common method for synthesizing Benzyl-PEG15-alcohol is through the Williamson ether synthesis. This involves the reaction of a benzyl halide with a PEG chain that has a deprotonated hydroxyl group. A more direct route for this specific molecule involves reacting benzyl alcohol with a pre-formed PEG15 chain that has a good leaving group, such as a tosylate (Ts) or mesylate (Ms).
Materials:
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Benzyl alcohol (C₆H₅CH₂OH)
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PEG15-tosylate (HO-(CH₂CH₂O)₁₄-CH₂CH₂-OTs)
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Strong base (e.g., Sodium hydride (NaH) or Sodium hydroxide (NaOH))
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Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Quenching solution (e.g., saturated ammonium chloride)
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
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Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
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Deprotonation: Dissolve benzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Add the base portion-wise at 0°C to deprotonate the hydroxyl group, forming the benzyl alkoxide.
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Nucleophilic Substitution: Add a solution of PEG15-tosylate in the same solvent to the reaction mixture. Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by carefully adding the quenching solution. Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and unreacted PEG.
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Extraction: Extract the aqueous layer multiple times with the organic solvent.
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Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product using column chromatography (silica gel) with an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the pure Benzyl-PEG15-alcohol.
Characterization Protocol: LC/MS and NMR
Full structural characterization is essential to confirm the identity and purity of the synthesized molecule.
1. Liquid Chromatography-Mass Spectrometry (LC/MS):
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Objective: To confirm the molecular weight and assess the purity of the compound.
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Methodology: An LC/MS method is developed to obtain the accurate mass of the PEGylated product.
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is employed.
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Detection: The eluent is directed to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, operating in positive ion electrospray ionization (ESI+) mode.
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Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured monoisotopic mass should align with the calculated theoretical mass of C₃₇H₆₈O₁₆. Purity can be estimated from the peak area in the chromatogram.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the chemical structure by identifying the different types of protons and carbons.
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Methodology:
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¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the methylene protons of the benzyl group (-CH₂-) adjacent to the ether oxygen (~4.5 ppm), the repeating ethylene glycol protons (-OCH₂CH₂O-) as a large signal (~3.6 ppm), and the terminal methylene protons adjacent to the hydroxyl group.
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¹³C NMR: Provides complementary information on the carbon skeleton, confirming the presence of aromatic carbons, the benzylic carbon, and the multiple carbons of the PEG chain.
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